molecular formula C15H20N2O5 B3131521 (2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid CAS No. 35515-72-1

(2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid

Cat. No.: B3131521
CAS No.: 35515-72-1
M. Wt: 308.33 g/mol
InChI Key: SNNLQIMJKSMXPD-ZDUSSCGKSA-N
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Description

(2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid is a synthetic amino acid derivative. This compound is characterized by the presence of an acetamido group at the second position and a benzyloxycarbonylamino group at the fifth position of the pentanoic acid backbone. It is commonly used in synthetic organic chemistry and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. These methods often involve the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. The pathways involved include binding to active sites of enzymes and altering their activity, which can affect various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-acetamido-5-(benzyloxyamino)pentanoic acid
  • (2S)-2-acetamido-5-(benzyloxycarbonylamino)hexanoic acid
  • (2S)-2-acetamido-5-(benzyloxycarbonylamino)butanoic acid

Uniqueness

(2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its acetamido and benzyloxycarbonylamino groups provide specific binding properties that are not present in similar compounds, making it a valuable tool in scientific research .

Properties

IUPAC Name

(2S)-2-acetamido-5-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-11(18)17-13(14(19)20)8-5-9-16-15(21)22-10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNLQIMJKSMXPD-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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